molecular formula C8H6Cl2O2 B041123 3-Chloro-4-methoxybenzoyl chloride CAS No. 36590-49-5

3-Chloro-4-methoxybenzoyl chloride

Cat. No.: B041123
CAS No.: 36590-49-5
M. Wt: 205.03 g/mol
InChI Key: GAPGQBDURBPRLG-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxybenzoyl chloride is an organic compound with the molecular formula C8H6ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the third position and a methoxy group at the fourth position. This compound is primarily used in organic synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-methoxybenzoyl chloride can be synthesized through the chlorination of 3-chloro-4-methoxybenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, where the 3-chloro-4-methoxybenzoic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the solvent and excess thionyl chloride are removed under reduced pressure to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation to remove impurities and obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methoxybenzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: It hydrolyzes in the presence of water to form 3-chloro-4-methoxybenzoic acid and hydrochloric acid.

    Reduction: It can be reduced to 3-chloro-4-methoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    3-Chloro-4-methoxybenzoic acid: Formed from hydrolysis.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Bioactive Compounds
3-Chloro-4-methoxybenzoyl chloride serves as an important intermediate in the synthesis of diphenolic azoles, which are recognized as potent estrogen β-receptor ligands. These ligands are crucial in the development of treatments for hormone-related conditions such as breast cancer .

Analgesics and Anti-inflammatory Drugs
The compound is also utilized in the synthesis of various analgesic and anti-inflammatory drugs. It enhances therapeutic efficacy by acting as a building block for more complex pharmaceutical structures .

Compound Target Condition Role of this compound
Diphenolic AzolesHormone-related cancersIntermediate for synthesis
Analgesic DrugsPain managementBuilding block for drug formulation
Anti-inflammatory AgentsInflammatory diseasesKey precursor in synthetic pathways

Agricultural Applications

Herbicides and Pesticides
In agriculture, this compound is employed in the formulation of herbicides and pesticides. Its chemical properties enhance crop protection by effectively managing weeds and pests, thereby contributing to food security .

Research on Crop Protection
Recent studies have highlighted its potential in developing new agricultural chemicals that can improve crop yield and resistance to environmental stressors. This application is critical as global food demand continues to rise .

Material Science Applications

Development of Polymers
The compound is explored for its potential in material science, particularly in the development of new polymers and coatings. These materials exhibit improved durability and resistance to environmental factors, making them suitable for various industrial applications .

Organic Light-Emitting Diodes (OLEDs)
In recent research, this compound has been incorporated into the fabrication of organic light-emitting diodes (OLEDs). This application leverages its electronic properties to enhance the performance and efficiency of OLED devices .

Analytical Chemistry

Quality Control Methods
The compound is utilized in analytical chemistry for detecting and quantifying various substances. Its role is vital in quality control processes across different industries, ensuring compliance with regulatory standards .

Case Studies

Case Study 1: Synthesis of Estrogen Receptor Ligands
A study demonstrated that using this compound as an intermediate led to the successful synthesis of diphenolic azoles with high binding affinity to estrogen receptors. This advancement has implications for developing targeted therapies for breast cancer.

Case Study 2: Agricultural Efficacy
Research conducted on the efficacy of herbicides formulated with this compound showed a significant reduction in weed populations compared to traditional herbicides, indicating its potential for enhancing agricultural productivity.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxybenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the synthesis of amides, the compound reacts with amines to form a stable amide bond, which is a key structural motif in many bioactive molecules .

Comparison with Similar Compounds

3-Chloro-4-methoxybenzoyl chloride can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and versatility of this compound, making it a valuable compound in various research and industrial applications.

Biological Activity

3-Chloro-4-methoxybenzoyl chloride is an important compound in medicinal chemistry, particularly known for its biological activity and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings, including case studies and data tables that summarize its effects.

This compound (C8H6ClO2) is a benzoyl chloride derivative characterized by a chloro and methoxy substituent on the aromatic ring. It is primarily used in the synthesis of various biologically active compounds, including diphenolic azoles that function as estrogen β-receptor ligands, which are significant in treating hormone-related conditions .

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its effects on different cellular pathways and its potential therapeutic applications.

Proteolytic Enzyme Activation

A significant study highlighted the compound's ability to activate proteolytic enzymes, specifically cathepsins B and L. These enzymes play critical roles in protein degradation pathways, including the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). The study found that 3-chloro-4-methoxybenzoic acid (a related compound) exhibited a strong interaction with these enzymes, enhancing their activity by approximately 467.3% in cell-based assays .

Table 1: Activation of Cathepsins by 3-Chloro-4-Methoxybenzoic Acid

CompoundCathepsin B Activation (%)Cathepsin L Activation (%)
3-Chloro-4-methoxybenzoic acid467.3 ± 3.9Not specified
Control (no treatment)BaselineBaseline

This activation suggests that the compound may have potential applications in developing anti-aging agents or modulators of the proteostasis network.

Antimicrobial Activity

Another area of research has focused on the antimicrobial properties of this compound. Studies have shown that related compounds exhibit significant antibacterial activity against Gram-positive bacteria. The structure-activity relationship indicates that modifications to the aromatic ring can enhance this activity .

Table 2: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
This compoundNot specifiedNot specified
Compound A33.8Not tested
Compound B15.5Not tested

Case Study: Antiproliferative Effects

In a case study examining the antiproliferative effects of compounds derived from benzoic acid derivatives, it was found that certain derivatives showed promising results in inhibiting cancer cell lines without significant cytotoxicity to normal cells. Specifically, compounds similar to this compound were evaluated for their effects on Hep-G2 and A2058 cancer cell lines. The results indicated low inhibition rates (below 5%) at concentrations that did not affect normal fibroblast cells .

Case Study: In Silico Studies

In silico studies have also been employed to predict the binding affinities of this compound with various biological targets. These studies suggest that the compound may interact with key proteins involved in cellular signaling pathways, further supporting its potential therapeutic roles .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for preparing 3-chloro-4-methoxybenzoyl chloride in a laboratory setting?

The compound is synthesized via chlorination of 3-chloro-4-methoxybenzoic acid using thionyl chloride (SOCl₂). A typical protocol involves refluxing the acid with excess SOCl₂ (8 equiv.) under anhydrous conditions, yielding 87% of the product as a yellow oil after purification. Reaction progress is monitored by TLC, and excess SOCl₂ is removed under reduced pressure .

Q. How should researchers characterize the purity and structure of this compound?

Key characterization methods include:

  • ¹H NMR (CDCl₃, 300 MHz): Peaks at δ 8.14 (d, J = 2.3 Hz), 8.05 (dd, J = 8.8, 2.3 Hz), 7.01 (d, J = 8.8 Hz), and 4.01 (s, 3H) confirm aromatic protons and the methoxy group.
  • ¹³C NMR (CDCl₃, 75 MHz): Signals at δ 166.40 (C=O), 160.65 (OCH₃-substituted aromatic carbon), and 56.69 (OCH₃) validate the structure .
  • Mass spectrometry (not explicitly detailed in evidence) is recommended for molecular weight confirmation.

Q. What safety precautions are critical when handling this compound?

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.
  • Store at 2–8°C in airtight containers to prevent hydrolysis.
  • In case of exposure, rinse skin/eyes with water immediately and seek medical attention .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-chlorination or hydrolysis) be minimized during synthesis?

  • Control reaction temperature : Excessive heat may promote hydrolysis or decomposition. Reflux conditions should be tightly monitored.
  • Use anhydrous solvents : Traces of water can hydrolyze the acyl chloride to the carboxylic acid.
  • Optimize stoichiometry : Excess SOCl₂ (8 equiv.) ensures complete conversion, but residual SOCl₂ must be thoroughly removed via vacuum distillation .

Q. What computational tools can predict viable synthetic pathways or optimize reaction conditions?

AI-driven platforms like Pistachio or Reaxys leverage reaction databases to propose one-step syntheses, assess precursor feasibility, and predict yields. For example, retrosynthetic analysis might suggest alternative chlorinating agents (e.g., PCl₅) or evaluate solvent effects on reaction efficiency .

Q. How does this compound perform as an acylating agent in medicinal chemistry applications?

The compound reacts with amines or alcohols to form amides or esters, critical in drug design. For instance:

  • Amide formation : React with primary amines (e.g., aniline derivatives) in dichloromethane at 0–25°C, using a base (e.g., triethylamine) to scavenge HCl.
  • Esterification : Combine with alcohols (e.g., methanol) under catalytic DMAP to yield esters. Monitor by HPLC to assess regioselectivity and by-product formation .

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

  • Solvent screening : Test polar aprotic solvents (e.g., DMF, THF) versus non-polar solvents (e.g., toluene) to balance reactivity and stability.
  • Thermal analysis : DSC/TGA can identify decomposition temperatures, while UV-Vis spectroscopy tracks hydrolytic degradation kinetics.
  • Cross-validate literature : Compare experimental NMR data (e.g., δ 4.01 for OCH₃) with published spectra to confirm batch consistency .

Q. Methodological Considerations

Q. How can researchers mitigate challenges in scaling up the synthesis without compromising yield?

  • Batch vs. flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions.
  • Workup optimization : Use aqueous NaHCO₃ washes to neutralize residual HCl, followed by drying over MgSO₄.
  • Quality control : Implement inline IR spectroscopy to monitor acyl chloride formation in real time .

Q. What analytical techniques are suitable for detecting trace impurities (e.g., unreacted starting material)?

  • HPLC-MS : Quantifies residual 3-chloro-4-methoxybenzoic acid or thionyl chloride adducts.
  • Karl Fischer titration : Measures water content (<0.1% required for stability).
  • XRD : Identifies crystalline by-products if recrystallization is employed .

Properties

IUPAC Name

3-chloro-4-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPGQBDURBPRLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A stirred solution of 0.22 gram (0.0012 mole) of 3-chloro-4-methoxybenzoic acid in a small amount of tetrahydrofuran and chloroform was cooled to 0° C., and 0.12 mL (0.0014 mole) of oxalyl chloride was added dropwise. Upon completion of addition, the reaction mixture was allowed to warm to ambient temperature, where it was stirred for about 3.5 hours. After this time the reaction mixture was concentrated under reduced pressure, yielding 3-chloro-4-methoxybenzoyl chloride, which was dissolved in a small amount of tetrahydrofuran for later use.
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Synthesis routes and methods II

Procedure details

A mixture of 10.4 g. (0.052 mol.) of 3-chloro-4-methoxybenzoic acid methyl ester and 3.5 g. (0.09 mol.) of sodium hydroxide in 150 ml. of water was refluxed for two hours. The reaction mixture was cooled and acidified with 10% aqueous hydrochloric acid to precipitate 3-chloro-4-methoxybenzoic acid, m.p. 199°-202°. The acid was refluxed with thionyl chloride as described in the procedure of Example 9 to give 3-chloro-4-methoxybenzoic acid chloride, m.p. 55°-57°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Chloro-4-methoxybenzoyl chloride
3-Chloro-4-methoxybenzoyl chloride
3-Chloro-4-methoxybenzoyl chloride
3-Chloro-4-methoxybenzoyl chloride
3-Chloro-4-methoxybenzoyl chloride
3-Chloro-4-methoxybenzoyl chloride

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